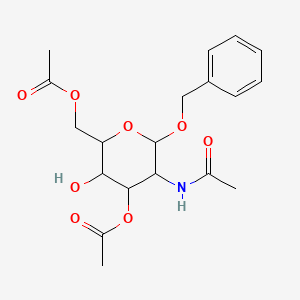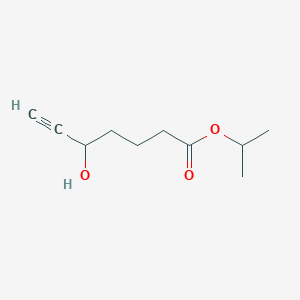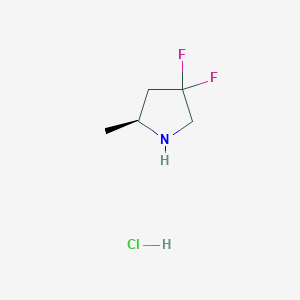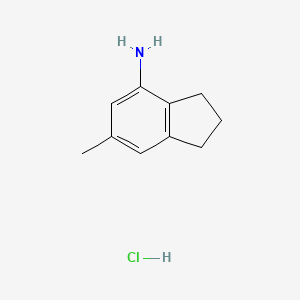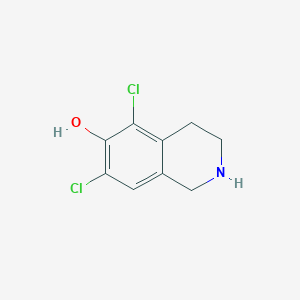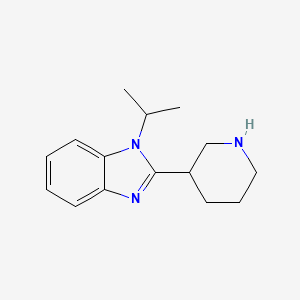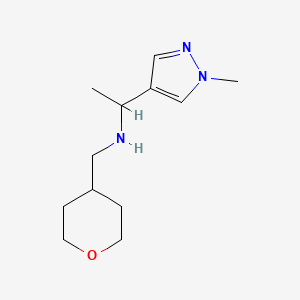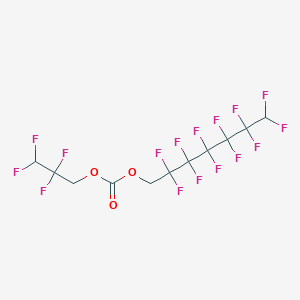
1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Name: 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate
CAS Number: 1980038-82-1
Molecular Formula: C11H8F12O2
Molecular Weight: 400.16 g/mol
Density: 1.536 g/cm³
Boiling Point: 112 °C
Refractive Index: 1.349
MSDS: Available
Vorbereitungsmethoden
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.
Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.
Analyse Chemischer Reaktionen
Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.
Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.
Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a monomer in polymerization reactions to create fluorinated polymers with unique properties.
Medicine: Not widely explored, but its hydrophobicity and stability may be relevant in drug delivery systems.
Industry: Used in coatings, adhesives, and specialty materials due to its chemical resistance and low surface energy.
Wirkmechanismus
- Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
- No specific molecular targets or pathways reported.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other fluorinated esters, such as perfluoroalkyl acrylates and methacrylates, share some properties.
Uniqueness: The combination of perfluoroheptyl and tetrafluoropropyl groups in this compound sets it apart.
Eigenschaften
Molekularformel |
C11H6F16O3 |
|---|---|
Molekulargewicht |
490.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c12-3(13)6(16,17)1-29-5(28)30-2-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h3-4H,1-2H2 |
InChI-Schlüssel |
NVHLNVDMJANENX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12086837.png)

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
